2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile
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Overview
Description
2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It is a cyclobutane derivative characterized by the presence of a nitrile group and a ketone group on the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with sodium cyanide in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, its unique structure allows it to participate in specific chemical reactions that are relevant to its applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-oxocyclopentane-1-carbonitrile
- 2,2-Dimethyl-3-oxocyclohexane-1-carbonitrile
- 2,2-Dimethyl-3-oxocyclopropane-1-carbonitrile
Uniqueness
2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the cyclobutane ring makes it more reactive compared to its five- and six-membered counterparts. This reactivity is advantageous in various synthetic applications and research studies .
Properties
IUPAC Name |
2,2-dimethyl-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(2)5(4-8)3-6(7)9/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKVMGEQZTZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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